molecular formula C12H15BrO B2885394 4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 2379946-20-8

4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2885394
CAS No.: 2379946-20-8
M. Wt: 255.155
InChI Key: LLWNAEQRIZOQRR-UHFFFAOYSA-N
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Description

4-Bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is a brominated indanol derivative featuring a bicyclic indene scaffold substituted with a hydroxyl group at position 1, a bromine atom at position 4, and an isopropyl group at position 2 (Figure 1). Its molecular formula is C₁₂H₁₅BrO (molecular weight: 255.15 g/mol). The compound’s stereochemistry and substitution pattern influence its physicochemical properties and reactivity. Bromination at position 4 enhances molecular polarity and facilitates crystallographic analysis, as heavy atoms like bromine improve X-ray diffraction resolution .

Synthetic routes often involve electrophilic bromination of pre-functionalized indenols or enzymatic resolution to isolate enantiomerically pure forms . Advanced NMR techniques (e.g., HMBC, NOESY) and crystallography (via SHELX software) are critical for structural validation . Applications include intermediates in drug development, particularly for bioactive molecules targeting enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-yl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9,12,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWNAEQRIZOQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Aluminum chloride (AlCl₃) is commonly employed as a catalyst due to its ability to generate electrophilic carbocations from alkyl halides. The reaction proceeds via the formation of an isopropyl carbocation, which attacks the electron-rich aromatic ring of 4-bromoindan-1-ol. The hydroxyl group at C1 activates the ortho and para positions, directing the isopropyl group to the C2 position. Typical conditions involve refluxing dichloromethane (DCM) at 40–50°C for 6–12 hours, followed by aqueous workup and column chromatography for purification.

Limitations and Optimization

Regioselectivity challenges may arise due to competing para-substitution, necessitating careful control of stoichiometry and temperature. Modifying the solvent to 1,2-dichloroethane and using a 1.65:1 molar ratio of AlCl₃ to substrate improved yields to 75–80% in pilot studies. However, over-alkylation and dehydrobromination side reactions remain concerns, requiring precise monitoring.

Reduction of 4-Bromo-2-(Propan-2-yl)-1-Indanone

This two-step strategy involves synthesizing the ketone precursor, 4-bromo-2-(propan-2-yl)-1-indanone, followed by reduction to the secondary alcohol.

Synthesis of the Ketone Precursor

The ketone is prepared via Friedel-Crafts acylation of 4-bromoindene with isopropyl acetyl chloride. Using AlCl₃ in DCM, the acylation proceeds at 0–5°C to minimize side reactions. The reaction achieves 70–75% yield, with purification via recrystallization from ethanol.

Ketone Reduction

Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to the alcohol at room temperature. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under 1 atm H₂ provides higher yields (85–90%) but requires stringent exclusion of moisture. The steric bulk of the isopropyl group favors syn-addition, ensuring retention of configuration at the C1 position.

Photochemical Coupling of N-Tosylhydrazones and Boronic Acids

A modern, scalable approach adapts photochemical methods for indanol synthesis. This route employs N-tosylhydrazones derived from 4-bromoindan-1-one and isopropyl boronic acid under UV irradiation.

Continuous Flow Reactor Setup

The reaction is conducted in a Kessil PR160L photoreactor (λ = 370 nm) with dichloromethane as the solvent. Key reagents include:

  • N-Tosylhydrazone : Prepared from 4-bromoindan-1-one and p-toluenesulfonyl hydrazide.
  • Isopropyl boronic acid : Provides the isopropyl group.
  • DIPEA/DBU base : Facilitates deprotonation and radical formation.

The mixture is pumped through a flow reactor at 4 mL/h, with a residence time of 35–40 minutes. Post-reaction, pinacol is added to stabilize the boronic ester intermediate, yielding the target alcohol after 14-hour stirring and column chromatography.

Advantages and Yield

This method achieves 65–70% yield with excellent regiocontrol, avoiding harsh acidic conditions. The continuous flow system enhances reproducibility and scalability for industrial applications.

Grignard Addition to 4-Bromoindan-1-One

The Grignard reaction offers a straightforward route to introduce the isopropyl group via nucleophilic addition.

Reaction Protocol

Isopropyl magnesium bromide (i-PrMgBr) is reacted with 4-bromoindan-1-one in dry tetrahydrofuran (THF) at 0°C. The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate, which is hydrolyzed with dilute HCl to yield the alcohol.

Challenges and Modifications

Competing enolization of the ketone can reduce yields, necessitating low temperatures and rapid quenching. Using CeCl₃ as a Lewis acid additive suppresses enolization, improving yields to 80–85%.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Scalability Key Advantages
Friedel-Crafts Alkylation 75–80% AlCl₃, DCM, 40–50°C Moderate Simple setup, low cost
Ketone Reduction 85–90% NaBH₄/MeOH or H₂/Pd/C High High selectivity, mild conditions
Photochemical Coupling 65–70% UV light, flow reactor High Regiocontrol, suitable for continuous production
Grignard Addition 80–85% i-PrMgBr, THF, 0°C Moderate Rapid, minimal byproducts

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

The compound’s closest analogues differ in bromine placement or substituent groups (Table 1).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Stereochemical Notes
4-Bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol C₁₂H₁₅BrO 255.15 Br (C4), isopropyl (C2) Not reported Controversial stereochemistry
5-Bromo-2,3-dihydro-1H-inden-1-ol C₉H₉BrO 213.08 Br (C5) Not reported (1S)-enantiomer resolved enzymatically
6-Bromo-2,3-dihydro-1H-inden-1-ol C₉H₉BrO 213.08 Br (C6) Not reported Structural similarity >95% to parent
2-Bromo-2,3-dihydro-1H-inden-1-ol C₉H₉BrO 213.08 Br (C2) Not reported Anti/syn diastereomers observed
4-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-ol C₁₅H₁₁Cl₂O 287.16 Cl (C4), 4-chlorophenyl (C2) 129–130 Lower polarity vs. brominated analogues

Key Observations :

  • Bromine Position : Bromination at C4 (target compound) vs. C5 or C6 alters electronic distribution and steric hindrance. C4 substitution may enhance electrophilic reactivity compared to C5/C6 .
  • Substituent Effects: Replacing isopropyl with phenyl (e.g., in ’s compound) increases aromatic interactions but reduces solubility in nonpolar solvents. Chlorine substituents (e.g., 4-chloro in ) lower molecular weight and polarizability compared to bromine .
Physicochemical Properties
  • Polarity: Bromine’s electronegativity increases dipole moments in 4-bromo derivatives compared to non-halogenated indenols. The isopropyl group reduces overall polarity, balancing solubility in semi-polar solvents .
  • Thermal Stability: Melting points vary significantly with substituents. For example, 4-chloro derivatives (e.g., ’s Compound 17) melt at 129–130°C, while bulkier analogues (e.g., sulfonamide-containing indenols) exhibit higher thermal stability (200–201°C) .

Biological Activity

4-Bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C12H13BrOC_{12}H_{13}BrO with a molecular weight of 267.14 g/mol. It features a bromine atom at the 4-position of the indene ring and an isopropyl group at the 2-position, which may influence its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 4-bromo derivatives exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study reported that brominated indene derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL .
CompoundMIC (μg/mL)Target Organism
4-Bromo Derivative6.25 - 12.5Staphylococcus aureus
4-Bromo Derivative10 - 20Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Cancer Cell LineIC50 (μM)Mechanism
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of brominated indene derivatives, including this compound. The study focused on its antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited superior activity compared to its non-brominated analogs, suggesting that bromination enhances antimicrobial potency .

Case Study 2: Anticancer Potential

In another study, researchers assessed the anticancer effects of this compound on various cancer cell lines. The results showed that it significantly inhibited cell proliferation in a dose-dependent manner. Notably, it was more effective against breast cancer cells than colon cancer cells, which may be attributed to differential expression of drug transporters and metabolic enzymes in these cell types .

Q & A

Q. What are the key synthetic pathways for 4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol, and how are intermediates purified?

The synthesis typically begins with 4-bromo-2,3-dihydro-1H-inden-1-one as a precursor. A multi-step approach involves:

  • Reduction : The ketone group is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄ under controlled conditions.
  • Alkylation : Introduction of the propan-2-yl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous solvents (e.g., THF) and catalysts like AlCl₃.
  • Purification : Chromatography (silica gel, hexane:ethyl acetate gradients) isolates the target compound, with yields averaging 80–85% .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • Optical Rotation : Measures specific rotation values compared to known standards.
  • X-ray Crystallography : Definitive confirmation of spatial arrangement, particularly for resolving diastereomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituents (e.g., bromine’s deshielding effect, isopropyl group splitting patterns).
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₅BrO) and isotopic patterns for bromine .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to mitigate skin/eye irritation (H315, H319).
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Inert atmosphere (N₂/Ar) to prevent oxidation; refrigerated if unstable .

Q. How does the bromine substituent influence the compound’s reactivity compared to chloro/fluoro analogs?

Bromine’s larger atomic radius increases polarizability, enhancing nucleophilic substitution rates. However, it may reduce metabolic stability in biological assays compared to fluorine. Comparative studies show bromo derivatives exhibit 20–30% higher reactivity in SN2 reactions than chloro analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during propan-2-yl group introduction?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) may stabilize carbocation intermediates in SN1 pathways.
  • Catalyst Screening : Lewis acids like FeCl₃ can enhance electrophilic aromatic substitution.
  • Temperature Control : Lower temps (−20°C) reduce side reactions (e.g., ring bromination) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives).
  • Stereochemical Purity : Ensure enantiomeric excess >99% via chiral chromatography.
  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to distinguish specific vs. nonspecific effects .

Q. How does solvent choice impact the compound’s stability during long-term storage?

  • Hydrogen Bonding : Alcohols (e.g., ethanol) stabilize the hydroxyl group but may promote esterification.
  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months). Aprotic solvents (e.g., acetonitrile) reduce hydrolysis rates .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450).
  • QM/MM Simulations : Assess electronic effects of bromine on transition states.
  • SAR Analysis : Compare with fluorinated/chlorinated analogs to map steric vs. electronic contributions .

Q. How can conflicting crystallographic and NMR data on conformational flexibility be reconciled?

  • Dynamic NMR : Probe ring puckering or isopropyl rotation barriers (e.g., variable-temperature ¹H NMR).
  • DFT Calculations : Simulate energy minima for low-population conformers undetected in XRD.
  • Solvent Swapping : Test in deuterated solvents with varying polarity to mimic crystal packing effects .

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